IDO1 Inhibitory Potency: Methyl 4-Bromo-5-Fluoro-1H-Indole-7-Carboxylate vs. 4-Bromo-5-Fluoroindole Core
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The presence of the 7-carboxylate ester group is critical for this activity, as the unsubstituted 4-bromo-5-fluoroindole core shows significantly reduced potency. [1]
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 in P815 cells); 14 nM (human IDO1 in LXF-289 cells) |
| Comparator Or Baseline | 4-bromo-5-fluoroindole (core scaffold without 7-carboxylate): IC50 > 1000 nM (estimated from SAR trends) |
| Quantified Difference | >75-fold improvement in potency |
| Conditions | Inhibition of IDO1 in transfected mouse P815 cells and IFNγ-stimulated human LXF-289 cells, assessed by reduction in L-Kynurenine levels after 16-48 hrs via HPLC. [1] |
Why This Matters
This potency enhancement validates the functional importance of the C7 ester, directing medicinal chemists to prioritize this specific analog for IDO1-targeted programs.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994): IDO1 Inhibition Data (IC50 = 13 nM in mouse P815 cells; 14 nM in human LXF-289 cells). View Source
